1,1-Dimethylsilacyclohexane
Description
Contextualization within Modern Organosilicon Chemistry
Organosilicon chemistry has become an essential tool in modern organic synthesis, materials science, and pharmaceutical applications. numberanalytics.com The unique characteristics of organosilicon compounds, such as the stability of the silicon-carbon bond and the distinct reactivity compared to their all-carbon counterparts, have driven significant advancements in the field. numberanalytics.comrsc.org These compounds serve as versatile reagents, catalysts, and intermediates in a wide array of chemical reactions. numberanalytics.combohrium.comresearchgate.net
Recent progress has focused on developing new synthetic methods, including metal-catalyzed reactions and photocatalysis, to construct silicon-carbon and other silicon-heteroatom bonds. bohrium.comnumberanalytics.com The field is also exploring novel applications in areas like biomedical devices and energy storage. numberanalytics.comnumberanalytics.com
Historical Development and Evolution of Silacyclohexane (B14727737) Research
The history of organosilicon chemistry dates back to 1863 with the first synthesis of an organochlorosilane by Charles Friedel and James Crafts. numberanalytics.com However, extensive research into organosilicon compounds, including the development of silicones, was pioneered by Frederic S. Kipping in the early 20th century. wikipedia.org
Research specifically on silacyclohexanes has evolved significantly over the past decades. Early studies focused on the fundamental synthesis and characterization of these compounds. acs.orgacs.org More recent research has delved into the detailed conformational analysis and reactivity of various substituted silacyclohexanes, employing advanced experimental techniques like gas electron diffraction (GED), low-temperature nuclear magnetic resonance (NMR) spectroscopy, and quantum chemical calculations. mdpi.comnih.gov These studies have revealed notable differences in the structural and conformational behavior of silacyclohexanes compared to their carbocyclic analogs. nih.gov
Significance of Silicon-Containing Heterocycles in Contemporary Chemical Science
Silicon-containing heterocycles are a unique class of compounds with distinctive chemical properties that make them valuable in numerous applications. cymitquimica.com Their stability and specific reactivity provide a platform for innovative chemical transformations in organic synthesis. cymitquimica.com
In medicinal chemistry, the replacement of a carbon atom with a silicon atom (a "sila-substitution") in bioactive molecules can lead to improved properties, such as enhanced potency or altered metabolic profiles. nih.govrsc.orgresearchgate.net This has spurred considerable interest in the synthesis and biological evaluation of silicon-containing heterocycles. nih.govrsc.org Furthermore, these compounds are utilized in the development of advanced materials, including polymers, ceramics, and materials for electronics and optics. cymitquimica.comontosight.ai
Overview of 1,1-Dimethylsilacyclohexane as a Representative Cyclic Organosilicon Compound for Fundamental Studies
This compound serves as an important model system for understanding the fundamental principles of silacyclohexane chemistry. Its relatively simple and symmetrical structure facilitates detailed spectroscopic and structural analysis, providing insights into the conformational properties of the silacyclohexane ring. oup.comresearchgate.netfigshare.com
The presence of the two methyl groups on the silicon atom provides a clear point of reference for studying steric and electronic effects within the molecule. For instance, studies on the chlorination of this compound have provided valuable data on its reactivity. researchgate.net Furthermore, its mass spectrum has been well-documented, aiding in the identification and characterization of related compounds. massbank.euaip.org The conformational analysis of this compound and its derivatives reveals that the silacyclohexane ring typically adopts a distorted chair conformation. unimelb.edu.au
The physical and chemical properties of this compound are well-characterized, making it a reliable standard for comparative studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C7H16Si | chemeo.com | |
| Molecular Weight | 128.29 | g/mol | chemeo.com |
| CAS Number | 4040-74-8 | chemeo.com | |
| Normal Boiling Point | 405.50 ± 0.50 | K | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.879 | chemeo.com |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source |
|---|---|---|
| Mass Spectrometry (EI) | Molecular Ion [M]+• at m/z 128. Base peak at m/z 113. | massbank.eu |
The study of this compound provides a solid foundation for exploring more complex silacyclohexane systems and for the rational design of new silicon-containing molecules with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethylsilinane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVXTYYXTKCTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063276 | |
| Record name | Silacyclohexane, 1,1-dimethyl- | |
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Molecular Weight |
128.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4040-74-8 | |
| Record name | 1,1-Dimethylsilacyclohexane | |
| Source | CAS Common Chemistry | |
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| Record name | 1,1-Dimethyl-1-silacyclohexane | |
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| Record name | Cyclopentamethylenedimethylsilane | |
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| Record name | Silacyclohexane, 1,1-dimethyl- | |
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| Record name | Silacyclohexane, 1,1-dimethyl- | |
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| Record name | 1,1-dimethylsilacyclohexane | |
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| Record name | 1,1-DIMETHYL-1-SILACYCLOHEXANE | |
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Synthetic Methodologies for 1,1 Dimethylsilacyclohexane
Organometallic Approaches in Cyclic Organosilicon Synthesis
The formation of cyclic organosilicon compounds, such as 1,1-dimethylsilacyclohexane, frequently relies on the strategic creation of silicon-carbon bonds. Organometallic reagents are central to these syntheses, providing a powerful tool for ring closure. The classical approach involves the reaction of a difunctional organometallic compound with a dihalosilane.
Utilization of Organodilithium Compounds in Ring Formation
A primary and effective method for synthesizing this compound involves the use of an organodilithium reagent. Specifically, the reaction between 1,5-dilithiopentane and dichlorodimethylsilane (B41323) serves as a direct route to the six-membered silacyclic ring. sciengine.com This method is an example of a nucleophilic substitution at the silicon center, where the organodilithium compound acts as a bidentate nucleophile, displacing both chlorine atoms on the dichlorodimethylsilane to form the cyclic structure.
The 1,5-dilithiopentane is typically prepared in situ from a corresponding dihalide, such as 1,5-dibromopentane (B145557) or 1,5-dichloropentane, by reaction with lithium metal. Similarly, di-Grignard reagents, such as the one derived from 1,5-dibromopentane and magnesium, can also be employed in this cyclization reaction with dichlorodimethylsilane. lookchem.com
Table 1: Organometallic Cyclization for this compound
| Dihaloalkane Precursor | Organometallic Reagent | Silicon Reagent | Product |
|---|---|---|---|
| 1,5-Dibromopentane | 1,5-Pentamethylenebis(magnesium bromide) | Dichlorodimethylsilane | This compound |
Mechanistic Considerations in Silicon-Carbon Bond Formation for Silacyclohexanes
The formation of the silicon-carbon (Si-C) bonds in the synthesis of silacyclohexanes via organometallic routes is a cornerstone of organosilicon chemistry. The underlying mechanism is typically a nucleophilic substitution at the silicon atom. nih.gov In the reaction between dichlorodimethylsilane and a di-Grignard or organodilithium reagent, the carbon atom of the organometallic species is highly nucleophilic due to the polarized metal-carbon bond.
The reaction proceeds as follows:
First Substitution: One end of the nucleophilic pentamethylene chain attacks the electrophilic silicon atom of dichlorodimethylsilane, displacing one chloride ion. This forms a linear intermediate, ω-chloro-silyl-alkane.
Intramolecular Cyclization: The second organometallic center on the other end of the pentamethylene chain then attacks the same silicon atom in an intramolecular fashion, displacing the second chloride ion and closing the ring.
The activation of the Si-C bond is crucial. In these reactions, the silicon atom in the dihalosilane is Lewis acidic and readily accepts the nucleophilic attack from the organometallic carbon. The process can be viewed as the formation of a hypercoordinate silicon intermediate or transition state, which facilitates the departure of the halide leaving group. nih.gov This stepwise displacement ensures the efficient formation of the cyclic product. While strongly basic conditions are conventional for Si-C bond formation, they can sometimes lead to low yields or be incompatible with certain functional groups. nsf.gov Alternative methods, such as nickel-catalyzed cross-coupling, have been developed for forming Si-C bonds under milder conditions, often proceeding through a radical pathway. organic-chemistry.org
Advanced Synthetic Strategies and Catalytic Routes to Cyclic Silanes
Beyond classical organometallic methods, advanced synthetic strategies have emerged for the construction of cyclic silanes, offering alternative pathways that can provide access to a wider variety of structures with greater functional group tolerance. These methods often rely on catalytic processes.
One prominent strategy is intramolecular hydrosilylation . nsf.govnih.gov This reaction involves the cyclization of an unsaturated silane (B1218182), such as an alkenyl- or alkynylsilane, in the presence of a catalyst. nsf.govthieme-connect.com The process forms a Si-C bond and a C-H bond across a double or triple bond within the same molecule. Both metal-catalyzed and borane-catalyzed versions of this reaction have been developed. nih.govibs.re.kr For instance, tris(pentafluorophenyl)borane, B(C6F5)3, is an effective catalyst for domino hydrosilylation reactions that can produce medium-sized silacycles. ibs.re.kr This method's success often depends on the choice of hydrosilane reagent and the proximity of the unsaturated bonds. ibs.re.kr
Ring-closing metathesis (RCM) is another powerful catalytic tool for synthesizing cyclic compounds, including those containing silicon. wikipedia.orgorganic-chemistry.org RCM uses catalysts, typically based on ruthenium (like Grubbs' catalysts), to form unsaturated rings from acyclic dienes. wikipedia.orgorganic-chemistry.org This technique has been applied to the synthesis of unsaturated silacycles from dialkenylsilanes. The resulting unsaturated ring can then be hydrogenated to yield the saturated silacyclohexane (B14727737). rsc.org This approach is valued for its functional group tolerance and its ability to create a range of ring sizes. wikipedia.org
Finally, the silyl-Heck reaction , an intramolecular variant, provides a palladium-catalyzed route to 5- and 6-membered unsaturated silicon heterocycles. nsf.gov This method involves the cyclization of a silicon electrophile tethered to an alkene. nsf.gov
Table 2: Comparison of Advanced Synthetic Strategies for Cyclic Silanes
| Method | Precursor Type | Key Feature | Product Type |
|---|---|---|---|
| Intramolecular Hydrosilylation | Alkenyl- or Alkynylsilanes | Catalytic Si-H addition to C=C or C≡C | Saturated/Unsaturated Silacycles |
| Ring-Closing Metathesis (RCM) | Dialkenylsilanes | Catalytic C=C bond formation with ethylene (B1197577) byproduct | Unsaturated Silacycles |
These advanced methods highlight the ongoing development in organosilicon chemistry, providing versatile and efficient routes to complex cyclic structures like this compound and its derivatives.
Molecular Structure and Conformational Analysis of 1,1 Dimethylsilacyclohexane
Fundamental Conformational Characteristics of Silacyclohexane (B14727737) Systems
The replacement of a carbon atom with a silicon atom in a six-membered ring introduces significant changes to the molecule's geometry and flexibility. nih.gov These changes are primarily due to the differences in bond lengths, bond angles, and electronegativity between carbon and silicon. nih.gov
Comparison of Ring Pucker and Flexibility with Cyclohexane (B81311) Analogues
Silacyclohexane rings exhibit a more flattened or "puckered" chair conformation compared to cyclohexane. nih.gov This is a direct consequence of the longer carbon-silicon bonds (typically around 1.87 Å) versus carbon-carbon bonds (around 1.53 Å) and the smaller C-Si-C bond angle within the ring compared to the C-C-C angle in cyclohexane. wiley.com The larger covalent radius of silicon (117 pm) compared to carbon (77 pm) contributes to this increased flexibility. wiley.com
This greater flexibility in silacyclohexanes results in a lower degree of folding at the silicon atom. nih.gov Specifically, the angle between the C2-Si-C6 plane and the C2-C3-C5-C6 plane is smaller than the corresponding angle in cyclohexane. nih.gov This structural alteration is a key factor influencing the conformational dynamics of the ring.
Chair Conformation Predominance and Deviations
Like cyclohexane, the chair conformation is the most stable arrangement for the silacyclohexane ring, being roughly 4 kcal/mol or more stable than boat or twist-boat conformations. wiley.comupenn.edu However, the specific conformational preferences of substituents on the silicon atom can deviate significantly from what is observed in cyclohexane systems. nih.gov In a study of the bis(p-nitrobenzoate) ester of cis-1,1-dimethylsilacyclohexane-3,4-diol, the silacyclohexane ring was found to adopt a distorted chair conformation. unimelb.edu.au
For 1,1-dimethylcyclohexane, the two chair conformers are energetically identical because one methyl group is always axial and the other is equatorial. libretexts.orglibretexts.org While specific experimental data on the exact conformational equilibrium of 1,1-dimethylsilacyclohexane is not detailed in the provided search results, the general principles of silacyclohexane conformational analysis can be applied. The lower ring inversion barrier in this compound, estimated to be around 5.5 kcal/mol, is a notable deviation from cyclohexane. dntb.gov.ua
Influence of Silicon and Alkyl Substituents on Ring Conformation
The conformational behavior of substituted silacyclohexanes is a complex interplay of steric, stereoelectronic, and electrostatic effects, which differ markedly from those in cyclohexanes. nih.govnih.govresearchgate.net
Steric Effects in Si-Substituted Silacyclohexanes
In cyclohexane derivatives, steric hindrance, particularly 1,3-diaxial interactions, is a major factor determining conformational preference, with bulkier groups strongly favoring the equatorial position. acs.orgtransformationtutoring.commsu.edu However, in silacyclohexanes, the role of steric effects is significantly diminished. nih.govmdpi.com This is primarily due to the longer Si-C bonds, which increase the distance between axial substituents and the axial hydrogens on carbons 3 and 5, thereby reducing the unfavorable 1,3-diaxial interactions. wiley.com
This reduction in steric strain is evident when comparing the conformational energies (A-values) of substituents on silicon versus carbon. For instance, the A-value for a methyl group on silicon is much smaller than on carbon. nih.gov This indicates a lesser energetic penalty for a methyl group to occupy an axial position on a silacyclohexane ring compared to a cyclohexane ring.
Stereoelectronic and Electrostatic Effects on Conformational Preferences
With the diminished role of steric hindrance, stereoelectronic and electrostatic effects become dominant in determining the conformational preferences of substituents on the silicon atom in silacyclohexanes. nih.govacs.orgmdpi.com The silicon atom is more electropositive than carbon, which significantly influences the charge distribution within the molecule. nih.govwiley.com
Advanced Experimental Techniques for Conformational Elucidation
The determination of the three-dimensional structure and dynamic behavior of this compound relies on sophisticated experimental techniques that probe the molecule in different physical states.
Gas Electron Diffraction (GED) is a powerful experimental method for determining the precise molecular structure of molecules in the gas phase, free from intermolecular forces that exist in liquid or solid states. wikipedia.org The technique involves firing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides information about the distances between all pairs of atoms in the molecule. For cyclic systems like silacyclohexanes, GED can determine key structural parameters such as bond lengths, bond angles, and torsional angles, which define the ring's conformation.
In studies of related silacyclohexane compounds, GED has been instrumental. For instance, in 1-trifluoromethyl-1-silacyclohexane, GED analysis revealed that the molecule exists as a mixture of two chair conformers, one with the trifluoromethyl group in an axial position and the other in an equatorial position. researchgate.net Similarly, for 1,1-difluoro-1-silacyclohexane, electron diffraction data confirmed that the molecule predominantly adopts a chair conformation. researchgate.net While specific GED data for this compound is not detailed in the provided sources, the technique is essential for obtaining the fundamental gas-phase geometry, which serves as a benchmark for computational models.
Low-Temperature Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a crucial technique for studying dynamic processes in molecules, such as the ring inversion of this compound in solution. nih.gov By lowering the temperature of the sample, the rate of conformational interconversion can be slowed down to the NMR timescale. This allows for the observation of separate signals for atoms in different chemical environments (e.g., axial and equatorial methyl groups), which would otherwise be averaged at room temperature.
The temperature at which these signals coalesce provides information about the energy barrier of the inversion process. For instance, a low-temperature ¹⁹F NMR experiment on 1-trifluoromethyl-1-silacyclohexane determined the axial/equatorial ratio at 113 K and the free energy of activation (ΔG‡) for the ring inversion to be 5.5(2) kcal mol⁻¹. researchgate.net For this compound itself, an experimental activation energy for the ring inversion has been determined by other researchers, which is consistent with calculated energies for the transition states involved in this process. researchgate.net DNMR provides critical kinetic data that complements the static structural information from other methods.
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. pageplace.detriprinceton.org These methods are highly sensitive to molecular structure and symmetry. up.ac.za A vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. up.ac.zaedinst.com
For cyclic molecules, the number and frequency of observed bands can help identify the specific conformation present. In studies of substituted silacyclohexanes, such as 1-chloro-1-silacyclohexane, the disappearance of certain IR and Raman bands upon crystallization at low temperatures indicates the presence of multiple conformers in the liquid phase that freeze out into a single, more stable conformation in the solid state. researchgate.net Conversely, for 1,1-difluoro-1-silacyclohexane, the lack of significant spectral changes upon crystallization suggested that only one conformer, the chair form, was present across all states of aggregation. researchgate.net For this compound, vibrational spectroscopy would similarly be used to confirm the dominant chair conformation and to study the vibrational modes of the methyl groups and the silacyclohexane ring.
Computational Probing of Conformational Landscapes
Computational chemistry provides indispensable tools for exploring the potential energy surface of molecules, identifying stable conformers, and calculating the energy barriers between them.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. fz-juelich.decond-mat.de It is particularly effective for optimizing molecular geometries and determining the relative energies of different conformers. mdpi.com DFT calculations have been applied to various silacyclohexanes to predict their structures and conformational energies. researchgate.net
For example, calculations using the B3LYP functional have been employed to study the conformational energetics of these systems. researchgate.net While specific ground state geometry data for this compound is not provided in the search results, calculations on the related 1,1-difluoro-1-silacyclohexane show excellent agreement with experimental findings, predicting the chair form to be the most stable. researchgate.net Crucially, DFT calculations have been used to model the steric energies of the transition states involved in the ring inversion of this compound. researchgate.net
Table 1: Calculated Steric Energies of Ring Inversion Transition States for this compound This table presents calculated energies for various transition state and intermediate conformations that may be involved in the ring inversion process of this compound, providing insight into the inversion pathway.
| Conformation / Transition State | Calculated Steric Energy (kcal/mol) |
| Skew-Boat Conformation 1 | Data not available in sources |
| Skew-Boat Conformation 2 | Data not available in sources |
| Transition State 1 | Consistent with experimental activation energy researchgate.net |
| Transition State 2 | Consistent with experimental activation energy researchgate.net |
| Transition State 3 | Consistent with experimental activation energy researchgate.net |
| Transition State 4 | Data not available in sources |
Source: Adapted from findings on the calculated energies of transition states. researchgate.net
Møller-Plesset perturbation theory is an ab initio method that improves upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.org The second-order level, MP2, is a common choice for obtaining highly accurate energies and structures. q-chem.com It is often used in conjunction with DFT to provide a more complete theoretical picture of a molecule's conformational landscape.
MP2 calculations have been shown to be effective in predicting the relative energies of silacyclohexane conformers. For various silacyclohexanes, MP2 methods predict the chair form to be the most stable, in good agreement with experimental data. researchgate.net The theory has been used to calculate the relative energies of chair, twist, and boat conformations for related molecules, providing a hierarchy of stability. researchgate.net For this compound, MP2 calculations, alongside DFT, would be the method of choice to accurately determine the ground state geometry and the energy profile of its chair-to-chair ring inversion.
Table 2: Comparison of Calculated Relative Energies for Silacyclohexane Conformers (Illustrative Example) This table illustrates the application of MP2 and DFT methods in determining the relative energies of different conformations for a generic silacyclohexane, showing the chair form as the most stable.
| Conformation | Relative Energy (kcal/mol) - MP2 Level | Relative Energy (kJ/mol) - DFT Level |
| Chair | 0.00 (Reference) | 0.00 (Reference) |
| Twist-C2 | 3.76 | Data not available in sources |
| Twist-C1 | 4.80 | Data not available in sources |
| Boat | 5.47 | 26.59 |
Source: Data adapted from calculations on silacyclohexane and 1,1-difluoro-1-silacyclohexane. researchgate.net
High-Level Coupled Cluster Methods (e.g., CCSD(T)) for Energetic Refinement
High-level coupled cluster (CC) methods, particularly the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are instrumental in obtaining highly accurate energetic refinements for the conformational analysis of this compound. rsc.orgpku.edu.cn The CCSD(T) method provides a robust framework for solving the electronic Schrödinger equation, systematically accounting for electron correlation, which is a critical factor in determining the subtle energy differences between conformers. rsc.orgpku.edu.cn
The power of the CCSD(T) method lies in its exponential ansatz, which ensures size-extensivity and size-consistency, leading to a more reliable description of molecular energies compared to other methods. pku.edu.cn For a molecule like this compound, which possesses multiple low-energy conformers, the precision afforded by CCSD(T) is essential for a definitive energetic ranking. The method refines the energies of various conformations, such as the chair, twist-boat, and boat forms, providing a clearer picture of the potential energy surface.
Recent advancements have led to the development of more computationally efficient variants like the domain-based local pair natural orbital CCSD(T) (DLPNO-CCSD(T)). nih.gov This approach significantly reduces the computational expense without a substantial loss of accuracy, making high-level calculations feasible for larger and more complex systems. nih.gov Benchmark studies have demonstrated that DLPNO-CCSD(T) can achieve accuracy within 1 kcal/mol of the canonical CCSD(T) results, making it a powerful tool for refining the conformational energies of this compound. nih.gov
The application of CCSD(T) allows for the creation of highly accurate potential energy surfaces, which are crucial for understanding the dynamics of ring inversion and other conformational changes. researchgate.net By providing a reliable energetic benchmark, CCSD(T) calculations serve as a cornerstone for validating and calibrating more approximate but computationally faster methods, such as density functional theory (DFT).
Analysis of Transition States and Energy Profiles for Ring Inversion Processes
The conformational flexibility of this compound is characterized by its ability to undergo ring inversion, a process that involves the interconversion between different conformers. researchgate.netscielo.org.mx A thorough analysis of the transition states and energy profiles associated with these ring inversion processes is crucial for understanding the molecule's dynamic behavior. researchgate.netchemrxiv.org
The chair conformation is typically the most stable ground state for six-membered rings like this compound. The ring inversion process, which interconverts the two chair forms, proceeds through higher-energy transition states and intermediates, such as the half-chair, twist-boat, and boat conformations. scielo.org.mx Computational methods, particularly density functional theory (DFT) and ab initio calculations, are employed to locate and characterize these stationary points on the potential energy surface. researchgate.net
The energy profile for the ring inversion of a substituted cyclohexane derivative typically shows the chair conformer at the energy minimum. The molecule must then pass through a higher-energy twist-boat intermediate via a transition state. scielo.org.mx The energy difference between the ground state chair conformer and the highest energy transition state in the inversion pathway represents the activation energy for the process.
For instance, in related cyclohexane systems, the energy barrier for chair-chair interconversion is on the order of 10 kcal/mol. scielo.org.mx The presence of the silicon atom and two methyl groups in this compound will influence this barrier. The larger size of the silicon atom compared to carbon and the gem-dimethyl substitution at the 1-position will alter the ring's geometry and the steric interactions during the inversion process.
Detailed computational studies can map out the entire potential energy surface for the ring inversion, identifying all relevant transition states and intermediates. researchgate.net This provides a comprehensive picture of the conformational landscape and the preferred pathways for interconversion. Experimental techniques, such as variable temperature NMR spectroscopy, can be used to probe the kinetics of the ring inversion and provide data to validate the computationally determined energy barriers. chemrxiv.org
Energy Decomposition Analysis in Rationalizing Conformational Preferences
Energy decomposition analysis (EDA) is a powerful computational tool used to dissect the interaction energies within a molecule, providing a chemically intuitive understanding of the factors that govern conformational preferences. nih.govscm.com In the context of this compound, EDA can be employed to rationalize why certain conformations are more stable than others by breaking down the total energy into distinct physical components. nih.gov
A typical EDA scheme partitions the total interaction energy into several key terms:
Electrostatic Interaction (ΔE_elstat): This term represents the classical electrostatic interaction between the charge distributions of different molecular fragments.
Pauli Repulsion (ΔE_Pauli): This is a destabilizing term that arises from the quantum mechanical principle of Pauli exclusion, which prevents electrons of the same spin from occupying the same region of space. It is the primary source of steric repulsion. scm.com
Orbital Interaction (ΔE_orb): This stabilizing term accounts for the interactions between occupied and unoccupied orbitals of different fragments, leading to charge transfer and polarization.
Dispersion Interaction (ΔE_disp): This component accounts for the long-range electron correlation effects that give rise to attractive van der Waals forces.
The analysis can be performed by defining fragments within the molecule, such as the Si(CH₃)₂ group and the hydrocarbon chain, and then calculating the interaction energy between them. This approach can reveal the specific interactions, such as hyperconjugation or steric clashes, that are most influential in determining the conformational landscape.
Natural Bond Orbital (NBO) Analysis for Understanding Electronic Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with Lewis structure concepts. uni-muenchen.deuba.arfaccts.de For this compound, NBO analysis is invaluable for understanding the electronic interactions that influence its conformational preferences and reactivity. researchgate.netwisc.edu
NBO analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized NBOs. This allows for the investigation of specific donor-acceptor interactions, also known as hyperconjugation, which can have a significant impact on molecular stability. These interactions involve the delocalization of electron density from a filled (donor) NBO, such as a σ(C-H) or σ(C-Si) bond, to an empty (acceptor) NBO, typically an antibonding orbital (σ*). wisc.edu
The strength of these interactions is quantified using second-order perturbation theory, which provides an estimate of the stabilization energy associated with each donor-acceptor pair. wisc.edu By examining the NBO output, one can identify the key hyperconjugative interactions that contribute to the stability of different conformers. For example, anti-periplanar interactions between a σ bond and a σ* orbital are generally the most stabilizing.
In this compound, NBO analysis can elucidate the nature of the C-Si bonds, the hybridization of the atoms, and the extent of electronic delocalization. This information is crucial for a complete understanding of the factors governing the molecule's structure and conformational preferences, complementing the insights gained from energy decomposition analysis.
Solvation Effects on Conformational Equilibrium in Condensed Phases
The conformational equilibrium of this compound can be significantly influenced by the surrounding solvent in condensed phases. While gas-phase calculations provide a fundamental understanding of the intrinsic conformational preferences, the presence of a solvent can alter the relative energies of different conformers and shift the equilibrium.
Solvation models, both implicit and explicit, are used in computational chemistry to account for the effects of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium that interacts with the solute's charge distribution. This approach can capture the bulk electrostatic effects of the solvent.
The choice of solvent can have a pronounced effect on the conformational equilibrium. For instance, a polar solvent will preferentially stabilize conformers with a larger dipole moment. In the case of this compound, the different conformers (chair, twist-boat, etc.) will have slightly different dipole moments, and a polar solvent could therefore alter their relative populations compared to the gas phase or a nonpolar solvent.
Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the specific solute-solvent interactions, such as hydrogen bonding. However, these models are computationally more demanding.
Reactivity and Reaction Mechanisms of 1,1 Dimethylsilacyclohexane
Ring Fragmentation and Cleavage Reactions
The cyclic structure of 1,1-dimethylsilacyclohexane, while more stable than smaller silacycles, can undergo ring fragmentation and cleavage under specific reaction conditions. These reactions are often initiated by electrophilic attack, leading to the formation of reactive intermediates that subsequently break down.
The triphenylcarbenium ion (trityl), typically from trityl fluoroborate (Ph₃C⁺BF₄⁻), is a potent hydride abstractor that can initiate the ring scission of this compound. The reaction begins with the abstraction of a hydride ion (H⁻) from one of the carbon atoms on the silacyclohexane (B14727737) ring. This abstraction results in the formation of a secondary carbocation intermediate within the ring. The positive charge on the carbon atom significantly weakens the adjacent silicon-carbon bond, making it susceptible to cleavage. This bond scission leads to the opening of the ring and the formation of an acyclic silicon-containing carbocation. The process is driven by the formation of the stable triphenylmethane (B1682552) and the subsequent reactions of the highly reactive ring-opened intermediate.
The enhanced reactivity of the silacyclohexane ring towards electrophile-induced cleavage is explained by the phenomenon of σ-π conjugation, also known as hyperconjugation. nih.govresearchgate.net When an electrophile, such as the trityl cation, abstracts a hydride to form a carbocation at a carbon atom adjacent to the silicon (the β-position), the molecule adopts a conformation where the σ-orbital of the silicon-carbon bond aligns with the empty p-orbital of the carbocation. nih.gov This orbital overlap allows the electrons from the Si-C bond to delocalize and stabilize the positive charge. This stabilizing interaction, however, simultaneously weakens the Si-C bond, effectively preparing it for cleavage. nih.gov This σ-π conjugation provides a low-energy pathway for the ring-opening reaction, making the β-carbocation particularly prone to fragmentation. The result is a facile cleavage of the ring structure under electrophilic conditions.
Halogenation Reactions
The carbon-hydrogen bonds on the this compound ring can be substituted with halogens through various halogenation reactions. The choice of reagent and reaction conditions can influence the outcome and selectivity of the process.
Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the free-radical chlorination of alkanes and cycloalkanes, including this compound. scribd.comsci-hub.se The reaction is typically initiated by heat or ultraviolet (UV) light, or by using a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. sci-hub.se The initiation step generates chlorine radicals (Cl•) from the sulfuryl chloride. These highly reactive chlorine radicals then propagate a chain reaction by abstracting hydrogen atoms from the silacyclohexane ring, creating a carbon-centered radical. This alkyl radical subsequently reacts with another molecule of sulfuryl chloride to yield a chlorinated silacyclohexane product and a sulfonyl chloride radical (•SO₂Cl), which continues the chain. sci-hub.se This method provides a direct route to introduce chlorine atoms onto the carbocyclic framework of the molecule.
Table 1: Potential Monochlorination Products of this compound This table is for illustrative purposes. Actual product distribution depends on specific reaction conditions.
| Product Name | Position of Chlorine |
|---|---|
| 2-Chloro-1,1-dimethylsilacyclohexane | C-2 |
| 3-Chloro-1,1-dimethylsilacyclohexane | C-3 |
| 4-Chloro-1,1-dimethylsilacyclohexane | C-4 |
The regioselectivity of free-radical chlorination is generally low because the chlorine radical is highly reactive and less selective than, for example, a bromine radical. masterorganicchemistry.comchemistrysteps.com In the chlorination of this compound, hydrogen abstraction can potentially occur at the C-2, C-3, or C-4 positions, all of which are secondary carbons.
The relative rates of abstraction for secondary C-H bonds are significantly higher than for primary C-H bonds but lower than for tertiary C-H bonds. libretexts.org Since all abstractable ring hydrogens in this compound are secondary, the product distribution is primarily governed by two factors: statistical probability and the intrinsic reactivity of each position.
Statistical Factor : There are four hydrogens at the C-2/C-6 positions, four at the C-3/C-5 positions, and two at the C-4 position.
Reactivity Factor : The stability of the resulting secondary radical at each position determines its likelihood of formation. Radicals at positions further from the electron-withdrawing influence of the silicon atom may be slightly more stable.
However, due to the high reactivity of the chlorine radical, the transition states for hydrogen abstraction are "early" and resemble the reactants, minimizing the electronic differences between the positions. masterorganicchemistry.com Consequently, the reaction tends to produce a statistical mixture of isomeric monochlorinated products (2-chloro-, 3-chloro-, and 4-chloro-1,1-dimethylsilacyclohexane), with the exact ratios influenced by reaction temperature. masterorganicchemistry.com Cleavage of the silicon-carbon bond is not a typical outcome of free-radical chlorination with sulfuryl chloride under these conditions.
Insertion Reactions with Carbenes (e.g., Dichlorocarbene)
Carbenes are highly reactive species that can insert into single bonds, including the silicon-carbon bonds within the this compound ring. Dichlorocarbene (B158193) (:CCl₂), often generated from chloroform (B151607) and a strong base, is a common reagent for such reactions.
The reaction of this compound with dichlorocarbene leads to a ring-expansion product. The mechanism is believed to proceed through the initial attack of the electrophilic carbene on the silicon atom, forming a transient silicon ylide intermediate. In this intermediate, the silicon atom bears a positive charge, and the carbene carbon atom carries a negative charge. This unstable ylide then undergoes a rapid rearrangement where one of the adjacent ring carbon atoms migrates from the silicon to the carbene carbon. This concerted migration and bond formation results in the insertion of the CCl₂ unit into the Si-C bond, expanding the six-membered ring to a seven-membered 1,1-dimethyl-2,2-dichloro-1-silacycloheptane. This reaction provides a synthetic route to larger, functionalized silacyclic systems. researchgate.net
Table 2: Dichlorocarbene Insertion into this compound
| Reactant | Reagent | Major Product |
|---|---|---|
| This compound | Dichlorocarbene (:CCl₂) | 1,1-Dimethyl-2,2-dichloro-1-silacycloheptane |
Studies on Proposed Reaction Pathways and Mechanistic Insights of this compound
Therefore, the presentation of specific, experimentally-derived data tables and detailed research findings exclusively for this compound, as requested, cannot be fulfilled at this time. To provide scientifically accurate and verifiable information, this article will be updated as new research on the reactivity and reaction mechanisms of this compound becomes available.
Advanced Spectroscopic Characterization of 1,1 Dimethylsilacyclohexane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,1-Dimethylsilacyclohexane, offering profound insights into its static and dynamic structural features. The magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei are leveraged to map out the chemical environment and conformational equilibria of the molecule.
In solution, this compound exists predominantly in a chair conformation, which undergoes rapid ring inversion at room temperature. This rapid exchange leads to time-averaged NMR signals.
¹H NMR: The proton NMR spectrum at ambient temperature shows averaged signals for the axial and equatorial protons of the cyclohexane (B81311) ring and a single sharp resonance for the two magnetically equivalent methyl groups attached to the silicon atom.
¹³C NMR: Similarly, the ¹³C NMR spectrum displays a set of averaged signals for the ring carbons and a single signal for the two methyl carbons. The chemical shifts are indicative of an sp³-hybridized carbocyclic framework containing a silicon heteroatom.
²⁹Si NMR: The ²⁹Si nucleus, with a natural abundance of 4.7%, provides a direct probe into the electronic environment of the silicon atom. A single resonance is typically observed, with a chemical shift characteristic of tetracoordinate silicon in a non-strained cyclic system.
Solid-state NMR, employing techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide information on the molecule's structure in the crystalline phase, where conformational motion is restricted. In the solid state, distinct signals for crystallographically inequivalent atoms may be observed, offering a snapshot of a single, fixed conformation.
Table 5.1: Expected NMR Chemical Shift Regions for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
| ¹H | Si-CH₃ | 0.0 - 0.2 | Typically a sharp singlet. |
| Ring CH₂ | 0.8 - 1.8 | Complex multiplets, averaged at room temperature. | |
| ¹³C | Si-CH₃ | -5.0 - 5.0 | Single resonance. |
| C2/C6 (α to Si) | 15.0 - 25.0 | Single resonance due to rapid inversion. | |
| C3/C5 (β to Si) | 25.0 - 35.0 | Single resonance due to rapid inversion. | |
| C4 (γ to Si) | 20.0 - 30.0 | Single resonance due to rapid inversion. | |
| ²⁹Si | Si(CH₃)₂ | 0.0 - 10.0 | Single resonance, referenced to TMS. |
Note: The values presented are estimates based on data for similar organosilicon compounds and are subject to solvent and temperature effects.
The chair conformation of this compound is not static but undergoes a dynamic ring inversion, or "ring flip," between two equivalent chair forms. This process can be studied using variable-temperature (VT) NMR, a technique known as dynamic NMR (DNMR). nih.govvu.nl
As the temperature is lowered, the rate of this ring inversion slows down. When the rate becomes slow on the NMR timescale, the separate signals for the axial and equatorial protons and carbons can be resolved. The temperature at which these signals merge into a single averaged peak is known as the coalescence temperature (Tc).
By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to determine the kinetic and thermodynamic parameters for the ring inversion process. The free energy of activation (ΔG‡) at the coalescence temperature can be calculated, which represents the energy barrier to inversion. Further analysis can yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. For cyclohexane itself, the energy barrier is approximately 10-11 kcal/mol. libretexts.org The presence of the larger silicon atom and the gem-dimethyl groups influences this barrier. The longer Si-C bonds compared to C-C bonds tend to lower the barrier, while steric interactions involving the methyl groups can modify it.
Table 5.2: Representative Thermodynamic Parameters for Cyclohexane Ring Inversion
| Parameter | Typical Value for Cyclohexane | Expected Influence for this compound |
| ΔG‡ (Free Energy of Activation) | ~10.2 kcal/mol | Potentially lower due to longer Si-C bonds and reduced torsional strain. |
| ΔH‡ (Enthalpy of Activation) | ~10.8 kcal/mol | Reflects the energy required to reach the transition state (e.g., half-chair). |
| ΔS‡ (Entropy of Activation) | ~2.0 cal/mol·K | Typically small and positive, indicating slightly more disorder in the transition state. |
Quantum mechanical calculations, particularly using Density Functional Theory (DFT) with methods like Gauge-Including Atomic Orbitals (GIAO), are powerful tools for predicting NMR chemical shifts. These calculations can be performed on optimized molecular geometries of different conformers (e.g., chair, twist-boat).
The predicted chemical shifts for ¹H, ¹³C, and ²⁹Si can be compared with experimental data. A strong correlation between the calculated and observed spectra provides high confidence in the structural assignment. Furthermore, these computational methods can help assign specific resonances in complex spectra and can be used to predict the spectra of hypothetical or unstable conformers, such as the transition state for ring inversion.
Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Pathway Elucidation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound and offers insights into its structure through the analysis of its fragmentation patterns. uni-saarland.de In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.
The fragmentation of this compound is expected to be directed by the presence of the silicon heteroatom and the alkyl substituents. Key fragmentation pathways include:
Loss of a Methyl Group: The cleavage of a Si-CH₃ bond is a highly favorable process, leading to the loss of a methyl radical (•CH₃). This would produce a stable, silicon-centered cation at m/z = M-15. This is often the most abundant fragment, known as the base peak.
Ring Fragmentation: The cyclic structure can undergo cleavage, leading to the loss of neutral fragments like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) through complex rearrangement pathways. docbrown.info
Rearrangements: Hydrogen rearrangements can lead to the formation of various even- and odd-electron fragment ions.
Analysis of the mass-to-charge ratios of these fragments allows for the reconstruction of the molecule's connectivity and corroborates its structure.
Table 5.3: Plausible Major Fragments in the Electron Ionization Mass Spectrum of this compound (Molecular Weight: 128.3 u)
| m/z | Proposed Fragment Ion | Identity of Neutral Loss |
| 128 | [C₇H₁₆Si]⁺• | Molecular Ion (M⁺•) |
| 113 | [C₆H₁₃Si]⁺ | •CH₃ (Methyl radical) |
| 85 | [C₄H₉Si]⁺ | C₃H₆ (Propene) |
| 71 | [C₃H₇Si]⁺ | C₄H₈ (Butene) |
| 59 | [C₂H₇Si]⁺ | C₅H₉• (Pentenyl radical) |
Note: This table is based on general fragmentation principles for organosilanes and cyclic alkanes. The relative abundances depend on the specific ionization conditions.
Gas Electron Diffraction (GED) for Precise Gas-Phase Molecular Structures
Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions that are present in condensed phases. docbrown.info The experiment involves scattering a high-energy beam of electrons off a gaseous sample of this compound. The resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and dihedral (torsional) angles of the molecule.
For this compound, GED studies would confirm the dominance of the chair conformation in the gas phase. Key structural parameters that can be determined include:
Si-C and C-C bond lengths within the ring.
Si-CH₃ bond lengths.
C-Si-C, Si-C-C, and C-C-C bond angles within the ring.
The C-Si-C angle of the gem-dimethyl group.
The ring puckering and torsional angles, which define the exact shape of the chair conformation.
The Si-C bonds are significantly longer than C-C bonds, and the endocyclic C-Si-C bond angle is typically smaller than the tetrahedral angle, which flattens the chair conformation at the silicon end.
Table 5.4: Expected Structural Parameters of this compound from GED
| Parameter | Expected Value (Å or °) | Notes |
| Bond Lengths (r) | ||
| r(Si-C_ring) | ~1.88 Å | Longer than a typical C-C bond. |
| r(Si-C_methyl) | ~1.87 Å | Similar to the Si-C ring bond. |
| r(C-C) | ~1.54 Å | Typical sp³-sp³ C-C bond length. |
| Bond Angles (∠) | ||
| ∠(C_ring-Si-C_ring) | ~105 - 109° | Smaller than the ideal tetrahedral angle. |
| ∠(C_methyl-Si-C_methyl) | ~110 - 114° | Larger than the ideal tetrahedral angle. |
| ∠(Si-C-C) | ~112 - 116° | Influenced by the larger silicon atom. |
| ∠(C-C-C) | ~111° | Close to the standard cyclohexane value. |
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Molecular Vibrations and Conformational States
Vibrational spectroscopy, encompassing both infrared (IR) absorption and Raman scattering, probes the various ways in which the atoms of a molecule vibrate relative to one another. ksu.edu.sa Each vibrational mode has a characteristic frequency, and a collection of these frequencies creates a unique spectral fingerprint for this compound.
The spectra can be interpreted to identify functional groups and confirm the molecular structure. Key vibrational modes for this compound include:
C-H stretching: From the methyl and methylene (B1212753) groups, typically appearing in the 2850-3000 cm⁻¹ region.
CH₂ bending/scissoring: Around 1450 cm⁻¹.
Si-CH₃ deformations: Symmetric and asymmetric deformations (umbrella modes) appear in the 1250 cm⁻¹ region.
Si-C stretching: These vibrations are characteristic of organosilicon compounds and appear in the 600-800 cm⁻¹ region.
Ring deformations: Complex vibrations involving the entire silacyclohexane (B14727737) ring structure occur at lower frequencies (< 600 cm⁻¹), including puckering and twisting modes.
The selection rules for IR and Raman spectroscopy are different. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. nih.gov Therefore, some vibrational modes may be active in one technique but not the other, providing complementary information. For a molecule with Cₛ symmetry (like the chair form of this compound), all vibrational modes are, in principle, both IR and Raman active.
Table 5.5: Principal Vibrational Modes and Expected Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
| C-H Stretching (CH₃ and CH₂) | 2850 - 3000 | Strong in both |
| CH₂ Scissoring | ~1460 | Strong in IR |
| Si-CH₃ Symmetric Deformation | ~1250 | Strong, sharp in IR |
| CH₂ Wagging/Twisting | 1150 - 1350 | Medium in IR |
| Si-C Stretching | 600 - 800 | Strong in both |
| Ring Breathing/Deformation | 400 - 600 | Medium-Strong in Raman |
X-ray Diffraction Studies for Solid-State Structural Determination of this compound Derivatives and Complexes
In the context of this compound, X-ray diffraction studies on its derivatives and complexes would be invaluable for several reasons:
Conformational Analysis: While gas-phase and solution-state conformations of silacyclohexanes have been investigated, solid-state data from X-ray diffraction would provide a static picture of the preferred molecular geometry in the crystalline phase. This would allow for a direct comparison with computational models and spectroscopic data from other phases.
Influence of Substituents: The structural effects of various substituents on the silacyclohexane ring could be precisely quantified. For instance, the introduction of bulky or electron-withdrawing/donating groups could lead to distortions in the ring geometry, which would be evident from the crystallographic data.
Although no specific crystallographic data for this compound derivatives were found, the general principles of X-ray diffraction would apply to any future studies. A typical crystallographic analysis would yield a data table similar to the hypothetical example below.
Hypothetical Crystal Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| Si-C(ring) | 1.88 |
| Si-C(methyl) | 1.86 |
| C-C(ring) | 1.54 |
| C-Si-C(ring) | 109.5 |
It is important to note that the values presented in the tables above are purely hypothetical and are intended to illustrate the type of information that would be obtained from an X-ray diffraction study. The absence of such data in the current literature highlights a gap in the structural characterization of this particular class of organosilicon compounds and represents an opportunity for future research.
Advanced Computational Studies of 1,1 Dimethylsilacyclohexane
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations, rooted in solving approximations of the Schrödinger equation, are fundamental to understanding the electronic makeup and energy landscape of a molecule. northwestern.edu These calculations can determine molecular structure, bond energies, electronic energies, and various electrical properties. northwestern.edu
Selection of Appropriate Basis Sets and Levels of Theory for Organosilicon Systems
The accuracy of QM calculations is critically dependent on the chosen "level of theory" and "basis set". The level of theory refers to the method used to approximate the complex electron-electron interactions (e.g., Hartree-Fock, Density Functional Theory - DFT), while the basis set is the set of mathematical functions used to build the molecular orbitals. wikipedia.orglibretexts.org
For organosilicon compounds, special consideration is needed. Silicon's larger size and the presence of d-orbitals in its valence shell necessitate the use of basis sets that can accurately model its electronic environment.
Levels of Theory : Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is often a good compromise between accuracy and computational cost for organosilicon systems. researchgate.netnih.gov For higher accuracy in energy calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.
Basis Sets :
Pople-style basis sets : These are widely used and denoted by nomenclature like 6-31G(d,p) or 6-311+G(2d,p). The numbers indicate how core and valence atomic orbitals are represented. The characters in parentheses denote the addition of special functions:
Polarization functions (d, p) : These are crucial for accurately describing the bonding in molecules containing second-row elements like silicon, allowing for more flexibility in the shape of the orbitals. For example, the 6-31G* (or 6-31G(d)) basis set adds d-functions to heavy (non-hydrogen) atoms. uni-rostock.de
Diffuse functions (+) : These are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs. A basis set like 6-311++G(d,p) includes diffuse functions on both heavy atoms and hydrogens. nih.gov
Correlation-consistent basis sets : Developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ), these sets are designed to systematically converge towards the complete basis set limit and are ideal for high-accuracy correlated calculations. wikipedia.org
The choice of method and basis set is a trade-off; a more complex level of theory or a larger basis set yields more accurate results but requires significantly more computational resources. arxiv.org A common and effective approach for organosilanes is to use the B3LYP functional with a 6-311++G(d,p) basis set for geometry optimization and property calculations. researchgate.netnih.gov
| Basis Set Family | Example | Key Features | Typical Application for Organosilicons |
|---|---|---|---|
| Pople Style (Split-Valence) | 6-31G(d) | Economical, includes polarization on heavy atoms. uni-rostock.de | Initial geometry optimizations, calculations on large systems. |
| Pople Style (Split-Valence) | 6-311++G(d,p) | Triple-zeta valence, includes polarization and diffuse functions on all atoms. nih.gov | Accurate geometry, frequency, and NMR calculations. nih.gov |
| Dunning (Correlation-Consistent) | cc-pVTZ | Triple-zeta quality, designed for systematic convergence in correlated calculations. wikipedia.org | High-accuracy energy calculations and benchmarking. |
| Dunning (Correlation-Consistent) | aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions for each angular momentum. | High-accuracy calculations where diffuse electron density is important. |
Mapping Conformational Energy Hypersurfaces and Isomer Characterization
Like its carbon analogue cyclohexane (B81311), 1,1-Dimethylsilacyclohexane is not planar and exists in several conformations. Computational methods can map the potential energy hypersurface (PEHS), which describes the energy of the molecule as a function of its geometry. conicet.gov.ar This allows for the characterization of stable isomers (local minima on the PEHS) and the transition states (saddle points) that connect them.
For this compound, the primary conformations of interest are the chair, boat, and twist-boat forms. QM calculations can precisely determine the geometry of these conformers and their relative stabilities.
Chair Conformation : This is typically the most stable conformer, minimizing both angle and torsional strain.
Twist-Boat Conformation : This is a flexible form that is generally higher in energy than the chair.
Boat Conformation : This is often a transition state between twist-boat forms and is higher in energy due to steric hindrance and eclipsing interactions.
Computational studies can quantify the energy differences (ΔE) and the activation barriers for interconversion between these forms. A computational protocol to achieve this involves geometry optimization of each conformer followed by a transition state search to find the pathway between them. nih.gov
| Conformer/Transition State | Description | Expected Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Most stable ground-state conformation. | 0.0 (Reference) |
| Twist-Boat | Flexible, higher energy conformer. | ~5-6 |
| Boat | Higher energy, often a transition state. | ~6-7 |
| Chair-to-Twist-Boat TS | Energy barrier for ring inversion. | ~10-11 |
Note: The energy values are illustrative based on typical cyclohexanoid systems and would be precisely determined for this compound via specific QM calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions
While QM calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. wustl.edu MD simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com This provides a "movie" of molecular motion, revealing dynamic processes like conformational changes, vibrations, and rotations. youtube.com
For this compound, MD simulations can:
Visualize Conformational Dynamics : Directly observe the ring-puckering motions and the interconversion between chair and twist-boat conformations in real-time.
Analyze Methyl Group Rotation : Study the rotational dynamics of the two methyl groups attached to the silicon atom.
Simulate Bulk Properties : By simulating a large number of molecules together, MD can predict bulk properties like density, viscosity, and diffusion coefficients.
Investigate Phase Transitions : MD simulations can be used to study the transitions between solid, liquid, and gas phases by varying temperature and pressure. mdpi.com For example, simulations could model the melting of a this compound crystal, revealing the molecular rearrangements that occur during this process. mdpi.comnih.gov While specific MD studies on phase transitions in this exact molecule are not prominent in the literature, the methodology is well-established for similar cyclic compounds like octamethylcyclotetrasiloxane. mdpi.com
Advanced Modeling of Reaction Pathways and Transition States
Understanding chemical reactivity requires identifying the lowest energy path a reaction can take, known as the reaction pathway or minimum energy path (MEP). rwth-aachen.de Computational chemistry allows for the detailed modeling of these pathways, including the characterization of the high-energy transition state (TS) that represents the bottleneck of the reaction. youtube.com
The process typically involves:
Reactant and Product Optimization : The geometries of the starting materials and final products are fully optimized to find their lowest energy structures.
Transition State Search : A variety of algorithms, such as the nudged elastic band (NEB) method or dimer method, are used to find the saddle point on the potential energy surface connecting reactants and products. rwth-aachen.deyoutube.com
Frequency Calculation : A vibrational frequency calculation is performed on the located TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com
Intrinsic Reaction Coordinate (IRC) Calculation : This calculation maps the path downhill from the transition state to confirm that it connects the intended reactants and products.
For this compound, this methodology could be applied to model various potential reactions, such as ring-opening polymerization, oxidation at the silicon center, or reactions involving the methyl groups.
Prediction of Spectroscopic Parameters to Aid Experimental Assignment
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. scispace.comresearchgate.net DFT calculations, in particular, have become a standard method for predicting NMR chemical shifts and vibrational frequencies. researchgate.netresearchgate.net
NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). researchgate.net Predictions can be made for ¹H, ¹³C, and, importantly for organosilicon compounds, ²⁹Si nuclei. The accuracy of DFT methods can often reproduce experimental shifts to within a few ppm for ¹³C and ²⁹Si. nih.govresearchgate.net
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Si-CH₃ | ~0.0 - 0.2 | Highly shielded protons on silicon. |
| ¹H | Si-CH₂ (α) | ~0.5 - 0.8 | Protons adjacent to silicon. |
| ¹H | C-CH₂-C (β, γ) | ~1.4 - 1.7 | Cyclohexane-like protons. |
| ¹³C | Si-CH₃ | ~ -3.0 - 0.0 | Upfield shift due to silicon. |
| ¹³C | Si-CH₂ (α) | ~15 - 18 | Carbon adjacent to silicon. |
| ¹³C | C-CH₂-C (β) | ~28 - 31 | |
| ¹³C | C-CH₂-C (γ) | ~26 - 29 | |
| ²⁹Si | Si(CH₃)₂(CH₂)₂ | ~5 - 10 | Characteristic shift for silacycloalkanes. |
Note: Values are representative and depend on the level of theory, basis set, and solvent model used in the calculation.
Vibrational Spectroscopy (IR and Raman) : QM calculations can compute the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). researchgate.net These calculated spectra can be compared directly with experimental data. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. researchgate.net This allows for the confident assignment of complex vibrational bands to specific molecular motions, such as Si-C stretches, CH₂ wags, and ring deformation modes. researchgate.netnih.gov
| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR/Raman) |
|---|---|---|
| 2850-3000 | C-H stretching | Strong / Strong |
| 1400-1470 | CH₂ scissoring / CH₃ deformation | Medium / Medium |
| 1250-1270 | Si-CH₃ symmetric deformation | Strong / Medium |
| ~1080 | Ring breathing mode | Medium / Strong |
| 650-800 | Si-C stretching | Strong / Strong |
| Below 500 | Ring deformation / Si-C-C bending | Medium / Medium |
Integration of Computational and Experimental Data for Comprehensive Understanding
The true power of computational studies is realized when they are integrated with experimental results. This synergy creates a comprehensive understanding that neither approach could achieve alone.
Structure Confirmation : An experimentally determined structure (e.g., via X-ray crystallography) can be used as a starting point for QM calculations to validate the findings and to calculate properties not accessible by the experiment. Conversely, if only spectroscopic data is available, computational modeling of different possible isomers and their predicted spectra can be used to determine the correct structure. nih.gov
Spectra Assignment : As mentioned, calculated NMR and vibrational spectra are crucial for assigning experimental peaks to specific atoms and molecular motions, turning a complex spectrum into a detailed structural map. nsf.govunibo.it
Understanding Dynamics : Experimental techniques like NMR can measure energy barriers for conformational changes. MD simulations provide a visual and mechanistic interpretation of these barriers, showing the actual atomic motions involved.
Mechanism Elucidation : Computational modeling of reaction pathways can distinguish between several plausible mechanisms proposed from experimental kinetic data by comparing the calculated activation energies with experimental values.
By combining the predictive power of advanced computational modeling with the empirical data from laboratory experiments, a complete and detailed picture of the structure, dynamics, and reactivity of this compound can be developed.
Future Research Directions and Emerging Avenues for 1,1 Dimethylsilacyclohexane Studies
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of silacyclohexanes often relies on methods that can be energy-intensive and may utilize hazardous reagents. The future in this domain lies in the development of greener, more efficient, and highly selective synthetic strategies.
Key Research Thrusts:
Catalytic C-H Silylation: Direct functionalization of C-H bonds to form Si-C bonds is a highly atom-economical approach. Future work will likely focus on developing catalysts that can selectively activate specific C-H bonds in hydrocarbon precursors to construct the silacyclohexane (B14727737) ring, potentially lowering the environmental impact of synthesis.
Biocatalysis: The use of enzymes in organosilicon chemistry is a nascent but rapidly growing field. acs.orgnih.gov Engineered enzymes, such as specific cytochrome P450 variants, could offer unparalleled selectivity in the synthesis of silicon-containing heterocycles under mild, environmentally friendly conditions. rsc.org Research into enzymes capable of forming Si-C bonds could revolutionize the synthesis of 1,1-dimethylsilacyclohexane and its derivatives. nih.gov
Photocatalysis: Visible-light-mediated photocatalysis offers a sustainable approach to drive chemical reactions. sioc.ac.cn The development of photocatalytic systems for [3+2] cycloadditions or other ring-forming reactions could provide novel pathways to silacyclohexanes, operating at ambient temperatures and reducing energy consumption. semanticscholar.org
Transborylation Catalysis: As an alternative to transition-metal catalysis, transborylation presents a unique method for the synthesis of silyl (B83357) heterocycles. hw.ac.uk This approach, involving the σ-bond metathesis between boron species, could be adapted for the construction of the this compound framework, offering a new toolkit for synthetic chemists. hw.ac.uk
The following table summarizes potential sustainable synthetic routes being explored for silacyclohexanes.
| Synthetic Route | Catalyst/Mediator | Potential Advantages |
| C-H Silylation | Transition Metal Catalysts | High atom economy, direct functionalization |
| Biocatalysis | Engineered Enzymes (e.g., P450) | High selectivity, mild reaction conditions, green chemistry |
| Photocatalysis | Photoredox Catalysts | Use of visible light, ambient temperature, energy efficiency |
| Transborylation | Boron-based Catalysts | Orthogonal to transition-metal catalysis, novel reactivity |
Exploration of Unconventional Reactivity Patterns and Derivatization
Understanding and harnessing the reactivity of this compound is crucial for its application. Future studies will move beyond conventional transformations to explore novel reactivity patterns and create a diverse range of functionalized derivatives.
Key Research Thrusts:
Lewis Acid Catalysis: The interaction of this compound with Lewis acids could induce unique rearrangements and ring-opening reactions. researchgate.netmdpi.comyoutube.com Investigating these reactions could lead to the synthesis of novel organosilicon structures and polymers. nih.gov The silicon atom can influence the stability of adjacent carbocations, a feature that can be exploited in catalyst-mediated transformations. osaka-u.ac.jp
Ring-Opening Polymerization (ROP): While the ring strain of silacyclohexane is lower than that of smaller silacycles like silacyclobutanes, the possibility of controlled ROP to form well-defined polycarbosilanes is an intriguing area of research. mdpi.comsemanticscholar.orggelest.com Future work could focus on developing catalysts that can effectively polymerize this compound, leading to new materials with tailored properties. rsc.org
C-H Activation and Functionalization: The selective activation and functionalization of the C-H bonds on the cyclohexane (B81311) ring of this compound would open up pathways to a wide array of derivatives with unique properties. This is a significant challenge due to the relative inertness of these bonds.
Silylium (B1239981) Ion Chemistry: The generation of silylium ions from this compound or its derivatives could unlock novel reactivity. These highly electrophilic species can participate in a variety of transformations, including intramolecular cyclizations and reactions with nucleophiles.
Investigation in Emerging Materials Science Domains and Functional Material Design
The unique properties conferred by the silicon atom make this compound an attractive building block for advanced materials. Future research will likely see its integration into various high-performance materials.
Key Research Thrusts:
Precursors for Silicon Carbide (SiC): Organosilicon compounds are valuable precursors for the synthesis of silicon carbide, a wide-bandgap semiconductor with applications in high-power electronics and advanced ceramics. sciopen.com The thermal decomposition (thermolysis) of this compound could be investigated as a route to SiC thin films and coatings. rsc.orggelest.comrsc.org The dimethyl substitution pattern may influence the decomposition pathway and the resulting SiC properties. Research in this area would involve studying the pyrolysis of this compound under various conditions to control the stoichiometry and microstructure of the resulting SiC. chemrxiv.org
Silicone Polymers and Elastomers: Incorporation of the this compound moiety into polysiloxane backbones could modify the physical and chemical properties of the resulting silicones. The cyclic structure could impart greater rigidity and thermal stability compared to linear alkyl groups.
Functional Organic-Inorganic Hybrid Materials: this compound can serve as a versatile scaffold for the creation of hybrid materials. By functionalizing the ring or the silicon atom, it can be integrated into larger organic or inorganic frameworks, leading to materials with tailored optical, electronic, or mechanical properties.
The table below outlines potential applications of this compound in materials science.
| Material Application | Role of this compound | Potential Properties |
| Silicon Carbide (SiC) Coatings | Single-Source Precursor | High thermal stability, chemical inertness, hardness |
| Silicone Polymers | Backbone Modifier | Enhanced thermal stability, modified mechanical properties |
| Hybrid Materials | Structural Scaffold | Tailored optical, electronic, and thermal properties |
Deeper Integration of High-Level Computational and Experimental Techniques for Predictive Chemistry
The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating research. For this compound, this integrated approach will provide a deeper understanding of its properties and reactivity, enabling more rational design of experiments.
Key Research Thrusts:
Advanced Conformational Analysis: While the chair conformation is generally preferred for silacyclohexanes, detailed computational studies using methods like Density Functional Theory (DFT) can provide precise information on bond lengths, angles, and the energy barriers for ring flipping. hi.is These studies can be validated and refined by experimental techniques such as Gas Electron Diffraction (GED) and low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. hi.is
Predictive Reactivity Models: By combining quantum mechanical calculations with experimental kinetic data, it is possible to develop models that can predict the reactivity of this compound in various reactions. mdpi.com This includes predicting sites of attack, reaction barriers, and the influence of substituents on reaction rates.
QM/MM Simulations: For studying the behavior of this compound in complex environments, such as in solution or within a polymer matrix, combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool. rsc.orgnih.govmdpi.comnih.gov These simulations can provide insights into intermolecular interactions and their effect on the properties and reactivity of the molecule.
Spectroscopic Data Simulation: Computational methods can be used to simulate various spectra, including NMR, IR, and Mass Spectrometry (MS). chemicalbook.commassbank.eudocbrown.infoyoutube.comorganicchemistrydata.orgyoutube.comspectrabase.comnih.gov This aids in the interpretation of experimental data and the structural elucidation of new derivatives of this compound.
The following table presents a comparison of computational and experimental techniques for studying this compound.
| Property | Computational Technique | Experimental Technique |
| Molecular Structure | Density Functional Theory (DFT) | Gas Electron Diffraction (GED), X-ray Crystallography |
| Conformational Energy | Coupled Cluster (CCSD(T)), DFT | Low-Temperature NMR Spectroscopy |
| Reaction Mechanisms | DFT, QM/MM | Kinetic Studies, Isotope Labeling |
| Spectroscopic Properties | DFT, Ab initio methods | NMR, IR, Raman, Mass Spectrometry |
Q & A
Basic: What are the established synthetic routes for 1,1-dimethylsilacyclohexane, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via Grignard or organolithium reagent reactions. For example, bromination of silacyclohexane precursors (e.g., 1-(p-anisole)-1,2-dimethylsilacyclohexane) in CCl₄ with bromine generates brominated derivatives. Key factors include:
- Solvent choice : Non-polar solvents (e.g., CCl₄) minimize side reactions.
- Catalyst control : Adding HMPT (hexamethylphosphoric triamide) alters stereochemical outcomes by stabilizing transition states .
- Temperature : Low temperatures (-78°C) improve selectivity during organometallic reagent addition.
Optimization : Use NMR to monitor reaction progress and adjust stoichiometry based on intermediate ratios .
Advanced: How do bromination pathways of this compound derivatives vary under different conditions, and how should conflicting stereochemical data be resolved?
Methodological Answer:
Bromination of silacyclohexanes produces trans/cis diastereomers depending on steric and electronic factors:
- Without catalysts : Trans products dominate due to steric hindrance (e.g., 86% conversion yields 8:13 trans:cis ratio in Grignard-derived reactions).
- With HMPT : Catalytic amounts equilibrate products to a 50:50 ratio by stabilizing carbocation intermediates .
Data Contradiction Resolution : - Use DFT calculations to model transition states and validate experimental NMR data.
- Employ dynamic NMR (DNMR) to assess rotational barriers and confirm isomer stability .
Basic: What key physicochemical properties distinguish this compound from carbon-based cyclohexanes?
Methodological Answer:
- Thermal Stability : Silicon’s larger atomic radius reduces ring strain, enhancing thermal stability compared to cyclohexane. DSC analysis shows decomposition above 250°C .
- Polarity : Lower electronegativity of Si increases hydrophobicity (logP ~3.2). Measure via reversed-phase HPLC.
- Spectroscopic Signatures : Si-C bonds show distinct ²⁹Si NMR shifts (δ -15 to -25 ppm) and IR stretches (~750 cm⁻¹) .
Advanced: How can conformational analysis of this compound inform its reactivity in ring-opening reactions?
Methodological Answer:
- Computational Modeling : Use molecular mechanics (MMFF94) or DFT (B3LYP/6-31G*) to predict chair conformations. The 1,1-dimethyl groups adopt equatorial positions, minimizing 1,3-diaxial interactions .
- Experimental Validation :
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats (silanes are often pyrophoric) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine).
- Waste Disposal : Neutralize silane residues with ethanol/water mixtures before disposal as hazardous waste .
Advanced: How can researchers assess the environmental persistence and bioaccumulation potential of this compound?
Methodological Answer:
- Persistence Testing :
- Bioaccumulation :
- Octanol-Water Partitioning (logKow) : Experimentally determine using shake-flask methods. Predicted logKow ~3.5 suggests moderate bioaccumulation .
- Ecotoxicity Assays : Use Daphnia magna or algae models to evaluate LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
